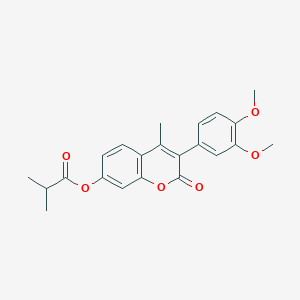

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Description

This coumarin-derived compound features a 3,4-dimethoxyphenyl substituent at position 3, a methyl group at position 4 of the chromen-2-one core, and a 2-methylpropanoate ester at position 5. Its structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)21(23)27-15-7-8-16-13(3)20(22(24)28-18(16)11-15)14-6-9-17(25-4)19(10-14)26-5/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENILZSDCVMSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 3,4-dimethoxyphenyl group and the 2-methylpropanoate ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Core Structural Analog: 3-(4-Chlorophenyl)-4-Oxo-4H-Chromen-7-yl 2-Methylpropanoate

Key Differences and Implications:

The 3,4-dimethoxy groups in the target compound contrast with the 4-chloro substituent in the analog, suggesting divergent pharmacokinetic profiles. The methyl group at position 4 may sterically hinder interactions with enzymes like tyrosinase or proteases compared to the unmodified 4-oxo group .

Functional Group Analog: Curcumin Derivatives ()

Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compounds 3d and 3e) exhibit strong antioxidant and angiotensin-converting enzyme (ACE) inhibition. However, the target compound’s coumarin core differs from curcumin’s cyclopentanone/acrylate structure, leading to distinct activity profiles:

- Antioxidant Potential: Methoxy groups enhance radical scavenging in curcumin analogs ; similar effects may occur in the target compound.

- Stability: The 2-methylpropanoate ester in the target compound may improve metabolic stability compared to curcumin’s labile β-diketone moiety.

3,4-Dimethoxyphenyl-Containing Compounds ()

Compounds like [2-(3,4-dimethoxyphenyl)ethyl] derivatives highlight the prevalence of this substituent in medicinal chemistry. The methoxy groups’ electron-donating nature facilitates interactions with hydrophobic enzyme pockets or metal ions in catalytic sites.

Research Findings and Hypothesized Activities

- Antioxidant Activity : Likely moderate to high, based on methoxy group contributions in curcumin analogs .

- Enzyme Inhibition: Potential ACE or tyrosinase inhibition, though steric effects from the 4-methyl group may reduce efficacy compared to smaller substituents .

- Synthetic Feasibility : Crystallographic data for analogs (e.g., ) suggests the target compound could be resolved using SHELX programs, with refinement protocols detailed in and .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a synthetic compound belonging to the class of chromenone derivatives. This compound has gained attention in recent years due to its potential biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article aims to explore the biological activity of this compound, synthesizing relevant research findings and case studies.

The molecular formula of the compound is with a molecular weight of 478.5 g/mol. The structure features a chromenone backbone, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H22O8 |

| CAS Number | 869341-63-9 |

| IUPAC Name | [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2-methylpropanoate |

| Molecular Weight | 478.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with 2-methylpropanoic acid . Solvents such as dichloromethane or toluene and catalysts like pyridine are often used to optimize yields and purity.

Antimicrobial Properties

Research has indicated that compounds within the chromenone class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chromenones can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been found to induce apoptosis in cancer cells through multiple pathways:

- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in various cancer cell lines.

- Induction of Apoptosis : Mechanistic studies have shown that it activates caspases and alters mitochondrial membrane potential.

- Cell Cycle Arrest : The compound can cause G2/M phase arrest, preventing cancer cells from dividing.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies have demonstrated that the compound can reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

Case Studies

- Anticancer Study : A study conducted on human breast cancer cells (MCF-7) treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

- Antimicrobial Evaluation : In an experiment assessing its antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves coupling 7-hydroxy-4-methylcoumarin derivatives with activated esters (e.g., 2-methylpropanoic acid chloride) under basic conditions. A base like potassium carbonate in refluxing acetone or ethanol facilitates nucleophilic substitution at the 7-hydroxy position . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric control to minimize side reactions like ester hydrolysis. Purity is validated via HPLC (>92% purity achievable under optimal conditions) and NMR .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology :

- Analytical Techniques : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight, while H and C NMR identify substituent positions (e.g., dimethoxyphenyl and methylpropanoate groups) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and π-π stacking interactions, as demonstrated for analogous coumarin sulfonates .

Q. What are the primary biological activities reported for structurally similar coumarin derivatives?

- Findings : Analogous compounds exhibit anticancer, antimicrobial, and anti-inflammatory properties. For example, ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate shows cytotoxicity against cancer cell lines via topoisomerase inhibition, while methoxy-substituted derivatives display enhanced bioactivity due to improved membrane permeability .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) on the coumarin core influence biological activity and pharmacokinetics?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) and evaluate via in vitro assays (e.g., IC determination in cancer cells).

- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution to predict reactivity, while molecular docking assesses binding affinity to target proteins (e.g., COX-2) .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Methodology :

- Standardized Protocols : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to normalize activity data.

- Meta-Analysis : Cross-reference studies with structural analogs (e.g., 8-formyl-4-methyl-2-oxo derivatives) to identify trends in substituent effects .

- Case Example : Discrepancies in antiproliferative activity may arise from differences in assay duration (48 vs. 72 hours) or serum concentration in media, which alters compound uptake .

Q. What strategies mitigate ester hydrolysis during in vivo studies of this compound?

- Methodology :

- Prodrug Design : Replace the 2-methylpropanoate with a tert-butyl ester, which resists enzymatic cleavage until liver metabolism.

- Formulation : Encapsulate in lipid nanoparticles (LNPs) to protect the ester moiety from plasma esterases, as shown for coumarin-based prodrugs with 80% stability improvement .

Key Notes for Experimental Design

- Synthetic Challenges : Steric hindrance at the 3,4-dimethoxyphenyl group may require elevated temperatures (80–100°C) for complete coupling .

- Biological Assays : Include a stability assessment in PBS (pH 7.4) to evaluate hydrolysis rates, critical for interpreting in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.